molecular formula C9H11FN2O B15332748 3-Amino-2-fluoro-N,N-dimethylbenzamide

3-Amino-2-fluoro-N,N-dimethylbenzamide

Cat. No.: B15332748
M. Wt: 182.19 g/mol
InChI Key: CETFNJHAJCNBAM-UHFFFAOYSA-N
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Description

3-Amino-2-fluoro-N,N-dimethylbenzamide: is an organic compound with the molecular formula C9H11FN2O It is a derivative of benzamide, characterized by the presence of an amino group at the third position, a fluorine atom at the second position, and two methyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Amino-2-fluoro-N,N-dimethylbenzamide typically involves the following steps:

    Nitration: The starting material, 2-fluoro-N,N-dimethylbenzamide, undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

3-Amino-2-fluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reaction conditions typically involve the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Products include substituted benzamides with various functional groups.

    Oxidation Reactions: Products include nitroso and nitro derivatives.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

Chemistry:

3-Amino-2-fluoro-N,N-dimethylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also used in the development of fluorescent probes for imaging applications.

Medicine:

The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. It is investigated for its potential as an inhibitor of specific enzymes and receptors involved in various diseases.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-2-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target molecule, inhibiting its activity. This inhibition can lead to various biological effects, depending on the target and the pathway involved.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes.

    Receptors: The compound can bind to receptors on the cell surface, modulating signal transduction pathways.

Comparison with Similar Compounds

  • 3-Amino-4-fluoro-N,N-dimethylbenzamide
  • 3-Amino-5-fluoro-N,N-dimethylbenzamide
  • 3-Amino-2-chloro-N,N-dimethylbenzamide

Comparison:

3-Amino-2-fluoro-N,N-dimethylbenzamide is unique due to the presence of both an amino group and a fluorine atom on the benzamide ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the amino group provides sites for further chemical modifications.

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

3-amino-2-fluoro-N,N-dimethylbenzamide

InChI

InChI=1S/C9H11FN2O/c1-12(2)9(13)6-4-3-5-7(11)8(6)10/h3-5H,11H2,1-2H3

InChI Key

CETFNJHAJCNBAM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)N)F

Origin of Product

United States

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